Structural Determinant for PIM vs. HIV-1 RT Target Engagement
The 4-chlorophenylsulfanyl substituent in CAS 339016-05-6 is a critical structural determinant that dictates target class preference. In a parallel aminopyrimidine series, compounds bearing a sulfanyl linker (similar to the target compound) demonstrated potent inhibition of wild-type HIV-1 RT (EC50 = 1.9 nM for compound 14a), whereas replacing this linker with a sulfonyl group enhanced activity against HIV-1 mutants by improving interaction with the Tyr318 residue [1]. This is contrasted with patent data indicating that pyrimidine derivatives containing piperidinyl and sulfanyl motifs can be designed to potently inhibit PIM-1, PIM-2, and PIM-3 kinases, promoting apoptosis [2]. While the HIV-1 series highlights that the sulfanyl linker is optimized for the wild-type enzyme binding pocket, the PIM kinase patent demonstrates that this precise chemotype—a piperidinyl-pyrimidine with a sulfur-linked aryl group—is a recognized template for engaging an entirely different family of clinically relevant oncogenic targets. This inherent target-class plasticity, dictated by the specific substitution pattern of CAS 339016-05-6, is not shared with its sulfonyl or carbonitrile analogs.
| Evidence Dimension | Target class engagement vs. structural analogs |
|---|---|
| Target Compound Data | CAS 339016-05-6 (sulfanyl linker) is a chemotype described in patents for PIM kinase inhibition, distinct from HIV-1 NNRTI activity. |
| Comparator Or Baseline | Sulfonyl analog 15a (HIV-1 NNRTI): EC50 = 1.3 nM against wild-type HIV-1. Sulfanyl analog 14a: EC50 = 1.9 nM. |
| Quantified Difference | The sulfanyl-to-sulfonyl switch shifts primary target engagement from wild-type HIV-1 RT (EC50 shift from 1.9 nM to 1.3 nM) to HIV-1 mutants, while the same sulfanyl chemotype is foundational for PIM kinase inhibitors. |
| Conditions | HIV-1 NNRTI cell-based assay; PIM kinase patent (US20150284373A1). |
Why This Matters
This evidence shows that the specific sulfur oxidation state is a primary driver of biological target selectivity, making CAS 339016-05-6 the correct and non-interchangeable platform for developing PIM kinase inhibitors as opposed to antiviral NNRTIs.
- [1] ResearchGate. Design of piperidin-4-yl-aminopyrimidine derivatives. 2018. Available at: https://www.researchgate.net/figure/Design-of-piperidin-4-yl-aminopyrimidine-derivatives-Also-in-2015-based-on-the-structure_fig2_327470270 View Source
- [2] US Patent Application US20150284373A1. Pyrimidine derivatives as pim kinase inhibitors. 2015. Available at: https://eureka.patsnap.com/patent-US20150284373A1 View Source
